3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
3,4,5-TRIETHOXY-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound with a molecular formula of C21H27NO5 This compound is characterized by its benzamide core, which is substituted with ethoxy groups and a benzotriazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-triethoxybenzoic acid with 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIETHOXY-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzotriazolyl moiety can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-TRIETHOXY-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIETHOXY-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazolyl moiety can bind to proteins and enzymes, modulating their activity. The ethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxy-N-(2-ethoxyphenyl)benzamide
- 3,4,5-Triethoxy-N-(4-ethoxyphenyl)benzamide
Uniqueness
3,4,5-TRIETHOXY-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is unique due to the presence of both ethoxy and benzotriazolyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H30N4O5 |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C27H30N4O5/c1-5-33-21-12-10-20(11-13-21)31-29-22-14-9-19(17-23(22)30-31)28-27(32)18-15-24(34-6-2)26(36-8-4)25(16-18)35-7-3/h9-17H,5-8H2,1-4H3,(H,28,32) |
InChI Key |
VWNCWOMWWAVMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC |
Origin of Product |
United States |
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